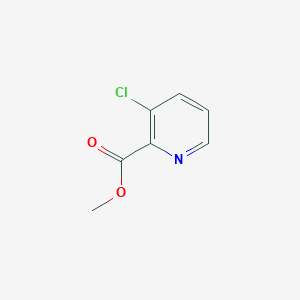

Methyl 3-chloropicolinate

Description

Properties

IUPAC Name |

methyl 3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLHANNSPRAJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571496 | |

| Record name | Methyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116383-98-3 | |

| Record name | Methyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-chloropicolinate (CAS No. 116383-98-3), a key intermediate in various synthetic applications within the pharmaceutical and agrochemical industries. Understanding these properties is crucial for its handling, reaction optimization, and formulation development.

Core Physical Properties

Methyl 3-chloropicolinate is a pyridine derivative with the molecular formula C₇H₆ClNO₂. Its structure, characterized by a pyridine ring substituted with a chloro group and a methyl ester, dictates its physical and chemical behavior.

Table 1: Summary of Physical Properties of Methyl 3-chloropicolinate

| Property | Value | Reference |

| CAS Number | 116383-98-3 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Melting Point | 47-54 °C | [2][3][4] |

| Boiling Point | 254.0 °C at 760 mmHg | [2][5] |

| Density | 1.294 g/cm³ (predicted) | [5] |

| Flash Point | 107.4 °C | [2][5] |

| Refractive Index | 1.531 (predicted) | [5] |

| Solubility | No data available | [6] |

| Storage | Inert atmosphere, room temperature | [1] |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like Methyl 3-chloropicolinate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For pure compounds, the melting range is typically narrow.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid.

-

Sample Preparation: A small amount of the crystalline Methyl 3-chloropicolinate is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. The sample height should not exceed 1-2 mm for accurate results.[7]

-

Apparatus: A melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup) is used. The apparatus consists of a heating block or oil bath, a thermometer, and a means to observe the sample.

-

Procedure:

-

The packed capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly at first to determine an approximate melting range.[7]

-

A second, fresh sample is then heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[8]

-

Workflow for Melting Point Determination

Caption: A simplified workflow for determining the melting point of a solid using the capillary method.

Boiling Point Determination

For liquids or low-melting solids, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination

This method is suitable for small sample quantities.

-

Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., a Thiele tube filled with mineral oil).[9]

-

Procedure:

-

A few drops of the molten Methyl 3-chloropicolinate are placed in the small test tube.

-

The sealed capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath.

-

The bath is heated gently. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.[10]

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

-

Density Determination

The density of a solid can be determined by measuring its mass and volume.

Methodology: Water Displacement Method

This method is effective for solids that are insoluble in water.

-

Apparatus: An analytical balance and a graduated cylinder.

-

Procedure:

-

The mass of a sample of Methyl 3-chloropicolinate is accurately measured using the analytical balance.[12]

-

A known volume of water is added to a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged.[13]

-

The new volume of the water is recorded.

-

The volume of the solid is the difference between the final and initial volumes.[12]

-

The density is calculated by dividing the mass of the solid by its volume.[12]

-

Solubility Testing

Determining the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Test

-

Procedure:

-

A small, measured amount of Methyl 3-chloropicolinate (e.g., 10 mg) is placed in a test tube.[14]

-

A small volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.[14]

-

The mixture is agitated (e.g., by vortexing or shaking) for a set period at a controlled temperature.[15]

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble or partially soluble. This process is repeated with a range of solvents of varying polarities.

-

Logical Flow for Solubility Assessment

Caption: A decision-making flow for qualitative solubility testing of a solid compound.

This guide provides essential physical property data and standardized methodologies for Methyl 3-chloropicolinate, serving as a valuable resource for professionals in research and development. Accurate determination and application of these properties are fundamental to successful scientific and commercial outcomes.

References

- 1. 116383-98-3|Methyl 3-chloropicolinate|BLD Pharm [bldpharm.com]

- 2. Methyl 3-chloropicolinate, CAS No. 116383-98-3 - iChemical [ichemical.com]

- 3. echemi.com [echemi.com]

- 4. 116383-98-3 Methyl 3-chloropicolinate AKSci J51352 [aksci.com]

- 5. methyl 3-chloropyridine-2-carboxylate116383-98-3,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 6. keyorganics.net [keyorganics.net]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. scribd.com [scribd.com]

- 9. chymist.com [chymist.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. ivypanda.com [ivypanda.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. kbcc.cuny.edu [kbcc.cuny.edu]

- 14. CHM1020L Online Manual [chem.fsu.edu]

- 15. materialneutral.info [materialneutral.info]

An In-depth Technical Guide to Methyl 3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloropicolinate is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the chlorine atom at the 3-position and the methyl ester at the 2-position of the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, formula, and proposed synthesis of Methyl 3-chloropicolinate. It further details its physicochemical properties, drawing comparisons with its isomers, and explores its potential applications in medicinal chemistry and materials science. This document also includes a proposed experimental protocol for its synthesis and illustrates key chemical transformations, aiming to equip researchers with the foundational knowledge required for its effective utilization in their work.

Chemical Structure and Formula

Methyl 3-chloropicolinate is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a methyl ester group at the 2-position.

-

IUPAC Name: Methyl 3-chloropyridine-2-carboxylate

-

Synonyms: Methyl 3-chloro-2-pyridinecarboxylate, 3-Chloropicolinic acid methyl ester

-

Chemical Formula: C₇H₆ClNO₂

-

Molecular Weight: 171.58 g/mol

-

CAS Number: 116383-98-3

Physicochemical and Spectroscopic Properties

While specific experimental data for Methyl 3-chloropicolinate is not extensively reported in the literature, its properties can be inferred from its structure and compared with its isomers, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate. Commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS) for this compound.[1]

Table 1: Physicochemical Properties of Methyl Chloropicolinate Isomers

| Property | Methyl 3-chloropicolinate | Methyl 4-chloropicolinate | Methyl 6-chloropicolinate |

| CAS Number | 116383-98-3 | 24484-93-3[2] | 6636-55-1[3] |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂[2] | C₇H₆ClNO₂[3] |

| Molecular Weight | 171.58 g/mol | 171.58 g/mol [2] | 171.58 g/mol [3] |

| Appearance | Not specified | Brown Solid[4] | Not specified |

| Melting Point | Not specified | 50-52 °C[4] | Not specified |

| Boiling Point | Not specified | 105-111 °C (2-3 Torr)[4] | Not specified |

| Solubility | Not specified | Chloroform (Slightly), Methanol (Slightly)[4] | Not specified |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a suitable picoline derivative, or more directly, through the esterification of commercially available 3-chloropicolinic acid. The latter is the more direct and common approach.

Caption: Proposed Fischer esterification workflow for the synthesis of Methyl 3-chloropicolinate.

Proposed Experimental Protocol: Fischer Esterification of 3-Chloropicolinic Acid

This protocol is adapted from general Fischer esterification procedures and is expected to yield the desired product.[5]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropicolinic acid (1 equivalent).

-

Reagent Addition: Add an excess of anhydrous methanol, which will serve as both a reagent and a solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture. Alternatively, thionyl chloride (SOCl₂) can be used to generate anhydrous HCl in situ, which also catalyzes the reaction.[6]

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to afford pure Methyl 3-chloropicolinate.

Applications in Research and Drug Development

Substituted picolinates are crucial intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The "magic methyl" concept in drug design highlights how the introduction of a methyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[7][8]

Role as a Synthetic Intermediate

The chlorine and methyl ester functional groups on Methyl 3-chloropicolinate offer multiple avenues for further chemical modification.

Caption: Potential chemical transformations of Methyl 3-chloropicolinate in organic synthesis.

-

Amide Formation: The methyl ester can be readily converted to a wide range of amides by reacting with primary or secondary amines. This is a common strategy in drug discovery to explore structure-activity relationships. For instance, complex chloropicolinate amides have been synthesized and investigated as potential inhibitors for Mycobacterium tuberculosis.[9]

-

Cross-Coupling Reactions: The chlorine atom on the pyridine ring can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of other functional groups at the 3-position of the pyridine ring.

Potential in Drug Discovery

The picolinate scaffold is present in numerous biologically active compounds. Halogenated pyridines are key components in many pharmaceuticals and agrochemicals due to their ability to modulate metabolic stability and binding affinity. The specific substitution pattern of Methyl 3-chloropicolinate makes it a candidate for library synthesis in high-throughput screening campaigns aimed at discovering new therapeutic agents.

Safety and Handling

While specific GHS hazard statements for Methyl 3-chloropicolinate are not universally available, data for its isomers provide a useful guide for safe handling. Methyl 4-chloropicolinate is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Methyl 6-chloropicolinate is harmful if swallowed and also causes skin and eye irritation.[3]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

Methyl 3-chloropicolinate is a valuable, albeit not extensively studied, chemical intermediate. Its structure provides a synthetically versatile platform for the development of more complex molecules. This guide has provided a summary of its known properties, a proposed, detailed protocol for its synthesis via Fischer esterification, and an overview of its potential applications, particularly in the field of drug discovery. As researchers continue to explore novel chemical space, compounds like Methyl 3-chloropicolinate will undoubtedly play an important role in the creation of next-generation pharmaceuticals and functional materials.

References

- 1. 116383-98-3|Methyl 3-chloropicolinate|BLD Pharm [bldpharm.com]

- 2. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. lakeland.edu [lakeland.edu]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-chloropicolinate: Synthesis, Characterization, and Applications

Foreword: This technical guide provides a comprehensive overview of Methyl 3-chloropicolinate, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and fine chemical synthesis. This document details the compound's physicochemical properties, outlines a plausible synthetic route, and describes relevant analytical methodologies for its characterization.

Physicochemical and Spectroscopic Data

Methyl 3-chloropicolinate is a pyridine derivative with the chemical formula C₇H₆ClNO₂. Its molecular weight is 171.58 g/mol .[1][2] While specific experimental data for this isomer is not extensively published, the following table summarizes its key identifiers and known spectral data. For comparative purposes, data for the related isomers, Methyl 4-chloropicolinate and Methyl 6-chloropicolinate, are also included where available.

| Property | Value for Methyl 3-chloropicolinate | Value for Methyl 4-chloropicolinate | Value for Methyl 6-chloropicolinate |

| Molecular Weight | 171.58 g/mol | 171.58 g/mol [2][3][4] | 171.58 g/mol [1] |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂[4] | C₇H₆ClNO₂[1] |

| CAS Number | 116383-98-3 | 24484-93-3[4] | 6636-55-1[1] |

| Appearance | - | Brown Solid[5] | - |

| Melting Point | - | 50-52 °C[4] | - |

| Boiling Point | - | 105-111 °C (at 2-3 Torr)[4] | - |

| ¹H NMR Spectrum | Available[6] | Available[7] | Available |

| ¹³C NMR Spectrum | Available[6] | Available[7] | Available |

| Mass Spectrum | Available[6] | Available | Available[1][8] |

| IR Spectrum | Available[6] | Available | Available[1] |

Synthesis of Methyl 3-chloropicolinate

Experimental Protocol:

Step 1: Chlorination of 3-chloropicolinic acid to 3-chloropicolinoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropicolinic acid (1 equivalent).

-

Slowly add thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents) to the flask at room temperature under a nitrogen atmosphere.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Esterification of 3-chloropicolinoyl chloride to Methyl 3-chloropicolinate

-

To the crude 3-chloropicolinoyl chloride in the flask, slowly add anhydrous methanol (excess) at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 3-chloropicolinate.

Analytical Characterization

The identity and purity of the synthesized Methyl 3-chloropicolinate should be confirmed using a combination of spectroscopic and chromatographic techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the structure of Methyl 3-chloropicolinate.[6]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (171.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.[6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the C=O of the ester, C-O stretching, and vibrations of the pyridine ring are expected.[6]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and UV detection can be used to separate and quantify any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used to determine the purity of the sample and to identify any volatile impurities.[9]

Potential Applications and Biological Activity

Methyl 3-chloropicolinate and related chloropicolinic acid derivatives are valuable intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[10][11] While specific biological activities for Methyl 3-chloropicolinate are not extensively documented, related compounds have been investigated for various therapeutic applications, including antimicrobial and anticancer properties.[10] Its structural features make it a versatile building block for creating libraries of compounds for drug discovery screening.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of Methyl 3-chloropicolinate.

Caption: Synthetic workflow for Methyl 3-chloropicolinate.

Caption: Analytical workflow for Methyl 3-chloropicolinate.

References

- 1. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 6. Methyl 3-chloropicolinate(116383-98-3) 1H NMR [m.chemicalbook.com]

- 7. Methyl 4-chloropicolinate(24484-93-3) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. env.go.jp [env.go.jp]

- 10. Methyl 3-amino-6-chloropicolinate hydrochloride | Benchchem [benchchem.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-chloropicolinate, a key chemical intermediate. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and modern analytical methods for its characterization and quality control.

Chemical Identity

IUPAC Name: methyl 3-chloropyridine-2-carboxylate[1]

Synonyms:

-

Methyl 3-chloro-2-pyridinecarboxylate[1]

-

3-Chloro-picolinic acid methyl ester

-

2-Pyridinecarboxylic acid, 3-chloro-, methyl ester

CAS Number: 116383-98-3[1][2][3]

Molecular Structure:

Caption: Chemical structure of Methyl 3-chloropicolinate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-chloropicolinate is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 47-54 °C | [2] |

| Boiling Point | 254 °C at 760 mmHg | [2] |

| Density | 1.294 g/cm³ | [2] |

| Flash Point | 107.4 °C | [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage | Store in an inert atmosphere at room temperature. | [3] |

Synthesis of Methyl 3-chloropicolinate

The most common and direct method for the synthesis of Methyl 3-chloropicolinate is the Fischer esterification of 3-chloropicolinic acid with methanol in the presence of an acid catalyst.

Caption: Fischer esterification of 3-chloropicolinic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on established Fischer esterification procedures.[5][6][7][8]

Materials:

-

3-Chloropicolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropicolinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. d. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide evolution may occur. e. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 3-chloropicolinate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Analytical Methods

The identity and purity of Methyl 3-chloropicolinate can be determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of Methyl 3-chloropicolinate and for monitoring the progress of its synthesis. A reversed-phase HPLC method is generally suitable.[9]

Suggested HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |

| Injection Volume | 5-10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Methyl 3-chloropicolinate, providing both retention time and mass spectral data for unambiguous identification.

Suggested GC-MS Conditions:

| Parameter | Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |

| Injection Mode | Split or splitless, depending on the sample concentration |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

| Sample Preparation | Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of Methyl 3-chloropicolinate.

Expected ¹H NMR (Proton NMR) Spectral Features:

-

A singlet for the methyl ester protons (-OCH₃) typically in the range of 3.8-4.0 ppm.

-

Signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 2,3-disubstituted pyridine.

Expected ¹³C NMR (Carbon NMR) Spectral Features:

-

A signal for the carbonyl carbon of the ester group.

-

A signal for the methyl carbon of the ester group.

-

Signals corresponding to the five carbons of the pyridine ring, with their chemical shifts influenced by the chloro and methyl carboxylate substituents.

Experimental Workflow for Analysis

Caption: General workflow for the analysis of Methyl 3-chloropicolinate.

References

- 1. 116383-98-3[Methyl 3-chloropicolinate]- Acmec Biochemical [acmec.com.cn]

- 2. Methyl 3-chloropicolinate, CAS No. 116383-98-3 - iChemical [ichemical.com]

- 3. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]

- 4. AB336904 | CAS 116383-98-3 – abcr Gute Chemie [abcr.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Methyl 3-chloropicolinate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of methyl 3-chloropicolinate (CAS No. 116383-98-3), a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides a comprehensive framework for understanding and determining its solubility. The guide collates available qualitative solubility information, presents a detailed experimental protocol for the precise determination of thermodynamic solubility, and includes a visual representation of the experimental workflow. This resource is intended to empower researchers with the foundational knowledge and practical methodologies required for the effective use of methyl 3-chloropicolinate in their research and development endeavors.

Introduction

Methyl 3-chloropicolinate, with the chemical formula C₇H₆ClNO₂, is a chlorinated pyridine derivative that serves as a versatile building block in organic synthesis. The solubility of a compound is a critical physicochemical parameter that profoundly influences its reaction kinetics, purification, formulation, and bioavailability. A thorough understanding of its solubility in various organic solvents is therefore indispensable for its practical application.

Physicochemical Properties of Methyl 3-chloropicolinate

A summary of the known and predicted physicochemical properties of methyl 3-chloropicolinate is presented below.

| Property | Value | Source |

| CAS Number | 116383-98-3 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1][3] |

| Melting Point | 47-54 °C | [3] |

| Boiling Point | 254.0±20.0 °C (Predicted) | [3] |

| Density | 1.294±0.06 g/cm³ (Predicted) | [3] |

Solubility Profile

While quantitative data is scarce, qualitative descriptions of methyl 3-chloropicolinate's solubility have been reported. It is generally described as being soluble in organic solvents such as ethanol and acetone, with limited solubility in water.[4] A safety data sheet for the compound explicitly states "No data available" for solubility.[5]

Table 1: Qualitative Solubility of Methyl 3-chloropicolinate

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [4] |

| Acetone | Soluble | [4] |

| Water | Limited solubility | [4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal equilibrium shake-flask method is highly recommended. This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

-

Methyl 3-chloropicolinate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 3-chloropicolinate to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Preparation of a Calibration Curve: Prepare a series of standard solutions of methyl 3-chloropicolinate of known concentrations in the same solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.

-

Analysis of the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of methyl 3-chloropicolinate.

Caption: Experimental Workflow for the Shake-Flask Method.

Conclusion

While quantitative solubility data for methyl 3-chloropicolinate in organic solvents remains to be extensively documented, this guide provides the necessary theoretical and practical framework for researchers to address this data gap. The qualitative information presented, combined with the detailed experimental protocol for the shake-flask method, offers a clear path forward for the accurate determination of this critical physicochemical property. The generation of such data will undoubtedly facilitate the broader application of methyl 3-chloropicolinate in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-Chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of methyl 3-chloropicolinate (CAS No. 116383-98-3), a pyridine derivative of interest in medicinal chemistry and materials science. The data presented herein is compiled from commercially available sources and is supplemented with established experimental protocols for the determination of these fundamental physical properties.

Physicochemical Data

The accurate determination of melting and boiling points is crucial for the characterization, purification, and handling of chemical compounds. The following table summarizes the available data for methyl 3-chloropicolinate.

| Property | Value |

| Melting Point | 47-54 °C[1][2][3] |

| Boiling Point | 254 °C (at 760 mmHg)[1] |

Experimental Protocols

While the specific experimental reports for the determination of the melting and boiling points of methyl 3-chloropicolinate are not publicly available, this section details the standard methodologies employed for such characterizations of crystalline organic solids and liquids. These protocols are based on widely accepted laboratory practices.

1. Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of dry methyl 3-chloropicolinate is finely ground, if necessary, to ensure uniform packing.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is optimal for accurate measurement.[4]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[4]

-

Rapid Determination (Optional): A preliminary rapid heating is often performed to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

2. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer with appropriate range

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: A standard distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser.

-

Sample and Boiling Chips: The distillation flask is charged with a sample of methyl 3-chloropicolinate and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Equilibrium and Data Recording: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical compound like methyl 3-chloropicolinate.

Caption: Workflow for Melting and Boiling Point Determination.

References

Spectroscopic Profile of Methyl 3-chloropicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 3-chloropicolinate (CAS No: 116383-98-3). Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of Methyl 3-chloropicolinate in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 3-chloropicolinate. These predictions are derived from established principles of spectroscopy and by comparison with data from related structures, including other substituted picolinates and chlorinated pyridine derivatives.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of Methyl 3-chloropicolinate in a standard deuterated solvent like CDCl₃ would exhibit three distinct signals corresponding to the three protons on the pyridine ring and a singlet for the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 3-chloropicolinate (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.55 | Doublet (d) | 1H | H-6 | J ≈ 4.8 Hz |

| ~7.85 | Doublet of Doublets (dd) | 1H | H-4 | J ≈ 8.0, 1.5 Hz |

| ~7.40 | Doublet of Doublets (dd) | 1H | H-5 | J ≈ 8.0, 4.8 Hz |

| ~3.95 | Singlet (s) | 3H | -OCH₃ | N/A |

Disclaimer: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

The predicted proton-decoupled ¹³C NMR spectrum of Methyl 3-chloropicolinate is expected to show seven distinct signals, corresponding to the six carbon atoms of the pyridine ring and the methyl ester, and one for the carbonyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 3-chloropicolinate (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C=O (ester) |

| ~150.0 | C-6 |

| ~147.5 | C-2 |

| ~139.0 | C-4 |

| ~130.0 | C-3 |

| ~125.0 | C-5 |

| ~53.0 | -OCH₃ |

Disclaimer: The chemical shifts are estimations and can be influenced by solvent and experimental parameters.

IR (Infrared) Spectroscopy Data

The IR spectrum of Methyl 3-chloropicolinate is predicted to display characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for Methyl 3-chloropicolinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1580, 1470, 1430 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1250-1200 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium | C-H in-plane bending |

| ~850-750 | Strong | C-Cl stretch |

| ~800-700 | Medium-Strong | C-H out-of-plane bending |

MS (Mass Spectrometry) Data

The mass spectrum of Methyl 3-chloropicolinate, likely acquired via electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern.

Table 4: Predicted Mass Spectrometry Data for Methyl 3-chloropicolinate

| m/z | Relative Intensity | Assignment |

| 171 | ~60% | [M]⁺ (with ³⁵Cl) |

| 173 | ~20% | [M+2]⁺ (with ³⁷Cl) |

| 140 | High | [M - OCH₃]⁺ |

| 112 | Medium | [M - COOCH₃]⁺ |

| 76 | Medium | [C₅H₄N]⁺ fragment |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a small organic molecule like Methyl 3-chloropicolinate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified Methyl 3-chloropicolinate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard pulse program is used, typically with a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz proton instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. This is often the simplest and quickest method.

-

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then placed in the instrument, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Ionization: Electron Ionization (EI) is a common method for small, relatively stable organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Potential Biological Activities of Picolinate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-based carboxylic acid, and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. As a metabolite of the amino acid tryptophan, picolinic acid and its synthetic and natural derivatives have been implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of the biological activities of picolinate derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Picolinate derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and inhibition of enzymes crucial for cancer cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of picolinate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the IC50 values for a selection of picolinate derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q | HepG2 (Liver), HCT116 (Colon) | Low micromolar | [1] |

| N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (5B) | A549 (Lung) | 99.93 | [2] |

| 4-(4-aminophenoxy)picolinamide derivative 46 | A549 (Lung) | 0.26 | [3] |

| Picolinamide and thiazole-2-carboxamide derivatives 6bc and 6bj (as mGluR5 antagonists) | Not specified as anticancer | 0.274 and 0.159, respectively | [4] |

Signaling Pathways in Anticancer Activity

Picolinate derivatives exert their anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6] Some picolinate derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: Picolinate derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including certain picolinate derivatives, function by inducing apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the subsequent activation of caspases.[7][8]

Caption: Picolinate derivatives can induce apoptosis by altering the Bax/Bcl-2 ratio.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cancer cell line of interest

-

Complete cell culture medium

-

Picolinate derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the picolinate derivative in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Caption: General workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Picolinate derivatives, particularly metal complexes of picolinic acid, have demonstrated significant antimicrobial activity against a broad spectrum of bacteria. This has led to their investigation as potential food preservatives and therapeutic agents for infectious diseases.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of picolinate derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Zinc picolinate | Bacillus subtilis, Bacillus cereus, Shigella flexneri, Lactococcus lactis, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Escherichia coli, Enterobacter cloacae, Staphylococcus aureus | 0.5 | |

| Copper picolinate | Micrococcus luteus, Serratia marcescens | 0.5 | |

| Cobalt picolinate | Micrococcus luteus, Serratia marcescens | 0.5 | |

| Nickel picolinate | Bacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae | 0.5 | |

| Manganese picolinate | Bacillus subtilis, Micrococcus luteus, Klebsiella pneumoniae | 0.5 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Picolinate derivative stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare two-fold serial dilutions of the picolinate derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the picolinate derivative at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Picolinate derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of picolinate derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Pyxinol derivative 2c | NO production inhibition | RAW 264.7 | Not specified, but potent | [9] |

| Indole derivative of ursolic acid (UA-1) | NO inhibition | RAW 264.7 | 2.2 ± 0.4 | [10] |

| Isonicotinate 5 | ROS inhibition | Human blood cells | 1.42 ± 0.1 | [11] |

| Thiophene-3-carboxamide VIIa | COX-2 inhibition | In vitro enzyme assay | 0.29 | [12] |

Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a master regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some picolinate derivatives exert their anti-inflammatory effects by inhibiting this pathway.[9][10]

Caption: Picolinate derivatives can inhibit the NF-κB signaling pathway.

Experimental Protocols

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat with various concentrations of the picolinate derivative for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody that binds to the captured cytokine.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

-

Stop Reaction and Measure Absorbance: Stop the reaction with an acid and measure the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentration from a standard curve.

Neuroprotective Activity

Emerging evidence suggests that picolinate derivatives, particularly zinc picolinate, may possess neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory effects.[6]

Potential Mechanisms of Neuroprotection

The neuroprotective effects of picolinate derivatives are thought to be mediated through several mechanisms, including:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases.[2]

-

Anti-inflammatory Effects: Inhibition of neuroinflammation by modulating pathways such as NF-κB.

-

Modulation of Neurotransmitter Systems: Picolinic acid itself is a tryptophan metabolite and may influence neurotransmitter systems in the brain.

Quantitative Data: In Vitro Neuroprotective Activity

Quantitative data on the neuroprotective effects of a broad range of picolinate derivatives is an active area of research. EC50 values (the concentration that provides half-maximal protection) in cellular models of neurotoxicity are key parameters.

| Compound | Neurotoxicity Model | Cell Line | EC50 | Reference |

| Picolinamide derivative | MPP+ induced toxicity | SH-SY5Y | Promising neural cell protection | [13] |

| Zinc Picolinate | Oxidative stress | In vivo (rat brain) | Normalization of antioxidant enzyme activities | [2] |

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a common model for studying neurodegeneration.

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium

-

Picolinate derivative

-

Glutamate

-

MTT or LDH assay kit

-

Cell Culture: Plate neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treatment: Pre-treat the cells with various concentrations of the picolinate derivative for a specified time (e.g., 1-24 hours).

-

Induction of Neurotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM for SH-SY5Y cells) for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using the MTT assay (as described in section 1.3) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell death.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the picolinate derivative compared to the glutamate-only treated cells. Determine the EC50 value.

Caption: General workflow for an in vitro neuroprotection assay.

Conclusion

Picolinate derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and potentially neuroprotective applications warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of picolinate-based therapeutics from the laboratory to clinical applications. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Methyl 3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 3-chloropicolinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described two-step synthesis involves the synthesis of the precursor, 3-chloropicolinic acid, followed by its esterification to yield the final product. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

Methyl 3-chloropicolinate is a valuable building block in organic synthesis, particularly in the preparation of biologically active molecules. Its structure, featuring a substituted pyridine ring, makes it a versatile intermediate for introducing the picolinate moiety into larger, more complex molecules. The following protocol details a robust and efficient method for its preparation.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of 3-chloropicolinic acid

The synthesis of 3-chloropicolinic acid can be achieved through the acid hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[1] This method, while effective, utilizes starting materials that may have high acquisition costs.[1]

Materials:

-

3-chloro-2-(trichloromethyl)pyridine

-

Sulfuric acid (or nitric acid, or phosphoric acid)[1]

-

Water

-

Ice

-

Sodium bicarbonate (or other suitable base)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-(trichloromethyl)pyridine.

-

Slowly add an excess of sulfuric acid to the flask. The reaction is exothermic and should be cooled in an ice bath if necessary.[1]

-

Heat the reaction mixture to a temperature between 20°C and 140°C for a period of 30 minutes to 2 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude 3-chloropicolinic acid.

-

The crude product can be further purified by recrystallization.

Part 2: Synthesis of Methyl 3-chloropicolinate via Fischer Esterification

This part of the protocol details the conversion of 3-chloropicolinic acid to Methyl 3-chloropicolinate using a Fischer esterification method. This acid-catalyzed esterification is a common and effective method for the preparation of esters from carboxylic acids and alcohols.[2][3][4]

Materials:

-

3-chloropicolinic acid

-

Methanol (large excess, acts as solvent and reagent)[2]

-

Concentrated sulfuric acid (catalyst)[3]

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate[5]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropicolinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-chloropicolinate.[5]

-

The crude product can be purified by column chromatography on silica gel.[5]

Data Presentation

| Parameter | Part 1: 3-chloropicolinic acid Synthesis | Part 2: Methyl 3-chloropicolinate Synthesis |

| Starting Material | 3-chloro-2-(trichloromethyl)pyridine | 3-chloropicolinic acid |

| Key Reagents | Sulfuric acid[1] | Methanol, Sulfuric acid (cat.)[3] |

| Reaction Temperature | 20-140 °C[1] | Reflux |

| Reaction Time | 0.5-2 hours[1] | Several hours (TLC monitored) |

| Purification Method | Recrystallization | Column Chromatography[5] |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

-

Organic solvents are flammable and should be kept away from ignition sources.

Synthesis Workflow

Caption: Overall workflow for the synthesis of Methyl 3-chloropicolinate.

Signaling Pathway Diagram (Illustrative Example)

While this synthesis does not involve a biological signaling pathway, the following DOT script illustrates how such a diagram would be created for a hypothetical pathway involving a related compound.

References

Application Notes and Protocols for Reaction Mechanisms Involving Methyl 3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and an overview of key reaction mechanisms involving Methyl 3-chloropicolinate, a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The following sections detail common cross-coupling and nucleophilic substitution reactions, offering starting points for methodology development and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Methyl 3-chloropicolinate is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the pyridine ring, further activated by the chloro and methoxycarbonyl substituents, facilitates these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. For electron-deficient substrates like Methyl 3-chloropicolinate, careful selection of the catalyst, ligand, and base is crucial to achieve high yields and prevent side reactions such as catalyst deactivation by the pyridine nitrogen.[1]

Experimental Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)picolinate

This protocol is a representative procedure for the Suzuki-Miyaura coupling of Methyl 3-chloropicolinate with an arylboronic acid and may require optimization for different substrates.

Materials:

-

Methyl 3-chloropicolinate (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add Methyl 3-chloropicolinate, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines:

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | H₂O | 100 | 1 | 95 |

| 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (1.3) | 1,4-Dioxane | 100 | 2 | 85 |

| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |

This data is for related chloropyridine compounds and serves as a reference for optimizing reactions with Methyl 3-chloropicolinate.